Amooranin is a naturally occurring compound derived from the plant species Amoora rohituka, which belongs to the family of Lauraceae. This compound has garnered attention in scientific research due to its potential therapeutic properties, particularly in cancer treatment. Research indicates that amooranin exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
Amooranin is primarily extracted from the bark and leaves of Amoora rohituka, a tree native to India and other Southeast Asian regions. The extraction process typically involves solvent extraction methods to isolate the active compounds from the plant material.
Amooranin is classified as a pentacyclic triterpene, a type of chemical compound known for its diverse biological activities. This classification is important as it helps researchers understand its potential mechanisms of action and therapeutic applications.
The synthesis of amooranin has been explored through various methods, including total synthesis and semi-synthesis. Recent studies have developed novel synthetic routes that do not rely on plant materials, thus facilitating large-scale production.
Technical Details:
Recent advancements have introduced custom synthetic methods that streamline production while maintaining high purity levels and biological activity .
Amooranin undergoes several chemical reactions that are crucial for its biological activity. These include:
Technical Details:
Relevant data from studies indicate that the stability and solubility characteristics can influence the bioavailability and efficacy of amooranin in therapeutic applications .
Amooranin has several potential applications in scientific research:
Amooranin (AMR) is a bioactive triterpenoid isolated from the stem bark of Amoora rohituka (syn. Aphanamixis polystachya), a deciduous tree native to tropical regions of Southeast Asia and widely distributed across India’s forests. This species belongs to the Meliaceae family, which is renowned for yielding structurally complex limonoids and triterpenes with significant biological activities [6]. In Ayurvedic medicine, A. rohituka stem bark has been employed for centuries as a component of polyherbal formulations targeting malignancies, hepatosplenic disorders, and inflammatory conditions. Specifically, it constitutes one-third of "CANARIB," an Ayurvedic anticancer preparation that also includes Glycyrrhiza glabra roots and Semicarpus anacardium fruits [1] [7]. Ethnopharmacological records document its traditional use in treating abdominal tumors, liver diseases, and spleen disorders, establishing its role as a source of cytotoxic agents long before modern scientific validation [6].
The initial isolation of Amooranin in the 1990s marked a significant advancement in the phytochemical investigation of A. rohituka. Extraction protocols typically involve methanol or ethanol solvents followed by chromatographic purification, yielding a crystalline triterpenic acid characterized by an oleanolic acid skeleton [3] [6]. Early structural analyses using NMR and mass spectrometry confirmed its molecular formula (C₃₀H₄₈O₃) and identified key functional groups, including carboxylic acid moieties critical for its bioactivity [3]. Cytotoxicity screening revealed potent activity against diverse cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) ranging from 2.5–6.9 µg/mL in tumors of the colon, breast, cervix, and blood [1] [2]. Notably, its selectivity toward malignant cells over non-tumorigenic cell lines (e.g., IC₅₀ > 6 µg/mL in MCF-10A breast epithelial cells) highlighted its therapeutic potential [4].
Table 1: Cytotoxicity Profile of Amooranin Across Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (µg/mL) | Reference |
---|---|---|---|
SW620 | Colon carcinoma | 2.9 | [2] |
MCF-7 | Breast adenocarcinoma | 3.8–6.9 | [4] |
MCF-7/TH | Multidrug-resistant breast | 3.8–6.9 | [4] |
HeLa | Cervical carcinoma | 3.4 | [7] |
Leukemia (P388) | Blood | 4.1 | [3] |
Amooranin’s transition from a traditional remedy to a preclinical candidate accelerated with the discovery of its multimodal anticancer mechanisms. Unlike conventional cytotoxic agents, AMR simultaneously targets multiple hallmarks of cancer—including apoptosis induction, cell cycle arrest, angiogenesis suppression, and multidrug resistance (MDR) reversal [1] [3]. Its efficacy in xenograft models using colon (SW620) and breast carcinoma cells demonstrated significant tumor growth inhibition at low doses (2 mg/kg), outperforming doxorubicin in survival studies [1] [2]. Crucially, microarray analyses of AMR-treated tumors revealed dose-dependent modulation of 204 genes (147 upregulated, 57 downregulated), including those governing drug transport, cytochrome C release, and inflammatory pathways [1]. These findings, combined with its synergistic interactions with chemotherapeutics like doxorubicin, positioned AMR as a promising candidate for clinical translation in oncology [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3